molecular formula C16H30N2O5 B13558286 4-Tert-butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester

4-Tert-butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13558286
M. Wt: 330.42 g/mol
InChI Key: DERKMRVPUWSKRN-UHFFFAOYSA-N
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Description

4-Tert-butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features prominently in various chemical and pharmaceutical applications. This compound is characterized by the presence of tert-butyl ester and tert-butoxycarbonylamino groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursorsThe final step often includes esterification to form the tert-butyl ester .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .

Major Products Formed

Major products formed from these reactions include various derivatives of the original compound, such as alcohols, aldehydes, and substituted amines. These derivatives can be further utilized in synthetic pathways to create more complex molecules .

Scientific Research Applications

4-Tert-butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester finds applications in several scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Tert-butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be selectively deprotected under acidic conditions, revealing the active amine group that can participate in various biochemical reactions. The ester group can also undergo hydrolysis to release the corresponding carboxylic acid, which can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

4-Tert-butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of both Boc-protected amine and tert-butyl ester groups, which provide distinct reactivity and stability. This combination allows for selective deprotection and functionalization, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C16H30N2O5

Molecular Weight

330.42 g/mol

IUPAC Name

tert-butyl 4-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate

InChI

InChI=1S/C16H30N2O5/c1-14(2,3)22-12(20)17-16(11-19)7-9-18(10-8-16)13(21)23-15(4,5)6/h19H,7-11H2,1-6H3,(H,17,20)

InChI Key

DERKMRVPUWSKRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OC(C)(C)C)CO

Origin of Product

United States

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